molecular formula C11H13NO2 B8671340 3-(2-Methoxyethoxymethyl)benzonitrile

3-(2-Methoxyethoxymethyl)benzonitrile

Cat. No.: B8671340
M. Wt: 191.23 g/mol
InChI Key: SHAWMRBNXLZROV-UHFFFAOYSA-N
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Description

3-(2-Methoxyethoxymethyl)benzonitrile is a benzonitrile derivative featuring a methoxyethoxymethyl (-OCH₂CH₂OCH₂-) substituent at the meta position of the aromatic ring. This compound is characterized by its nitrile group (-CN) and a flexible ether-based side chain, which contribute to its physicochemical properties, including moderate lipophilicity and solubility in polar organic solvents.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-(2-methoxyethoxymethyl)benzonitrile

InChI

InChI=1S/C11H13NO2/c1-13-5-6-14-9-11-4-2-3-10(7-11)8-12/h2-4,7H,5-6,9H2,1H3

InChI Key

SHAWMRBNXLZROV-UHFFFAOYSA-N

Canonical SMILES

COCCOCC1=CC(=CC=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethoxymethyl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with 2-methoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the bromine atom with the 2-methoxyethoxy group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethoxymethyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

3-(2-Methoxyethoxymethyl)benzonitrile has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxymethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The 2-methoxyethoxy group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(2-Methoxyethoxymethyl)benzonitrile with key structural analogs, emphasizing substituent effects on molecular weight, lipophilicity (estimated logP), and solubility:

Compound Name CAS Number Molecular Formula Substituent Structure Molecular Weight logP* Solubility Key Applications
This compound Not provided C₁₁H₁₃NO₃ -OCH₂CH₂OCH₂- 207.23 ~2.2 Low in water Pharmaceutical intermediates
3-(2-Methoxyethoxy)benzonitrile 80407-67-6 C₁₀H₁₁NO₂ -OCH₂CH₂OCH₃ 177.20 ~1.8 Moderate in DMSO Organic synthesis
4-((2-(Methylamino)ethoxy)methyl)benzonitrile HCl Not provided C₁₁H₁₅ClN₂O -CH₂OCH₂CH₂NHCH₃·HCl 238.70 ~0.5 High in water Reference standard
3-Nitrobenzonitrile 619-24-9 C₇H₄N₂O₂ -NO₂ 148.12 ~1.6 Low in water Industrial synthesis
3-(Dimethylamino)benzonitrile 938239-74-8 C₁₂H₁₆N₂O₂ -OCH₂CH₂N(CH₃)₂ 220.27 ~1.0 High in ethanol Spectroscopic studies

*Estimated using fragment-based methods.

Key Observations:
  • Substituent Position and Chain Length: The methoxyethoxymethyl group in the target compound increases molecular weight and lipophilicity compared to simpler analogs like 3-nitrobenzonitrile.
  • Electron-Donating vs. Electron-Withdrawing Groups : The nitrile group (-CN) is electron-withdrawing, while the methoxyethoxymethyl group is electron-donating. This combination balances electronic effects, which may influence reactivity in substitution reactions .
  • Amino vs. Ether Substituents: Compounds with amino groups (e.g., 4-((2-(Methylamino)ethoxy)methyl)benzonitrile HCl) exhibit higher solubility in aqueous media due to protonation, whereas ether-containing analogs like the target compound are more lipophilic .

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